5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves the bromination of pyrrolo[2,3-d]pyrimidine derivatives. One common method involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, followed by a series of steps including Sonogashira coupling and cyclization . The reaction conditions often include the use of copper catalysts and specific solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically use reagents like sodium iodide (NaI) and potassium carbonate (K2CO3) in solvents such as DMSO.
Cyclization Reactions: Often involve the use of strong acids like hydrochloric acid (HCl) and bases like triethylamine (TEA).
Oxidation and Reduction Reactions: Utilize oxidizing agents like oxone and reducing agents like sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4) by binding to its active site and disrupting its function . This inhibition can lead to the modulation of various signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Uniqueness
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can significantly influence its reactivity and biological activity. This compound’s ability to undergo a variety of chemical reactions and its potential as a versatile intermediate in the synthesis of bioactive molecules make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOJILOOMMVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.